molecular formula C21H16N2O2 B15432185 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one CAS No. 88538-91-4

2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B15432185
CAS No.: 88538-91-4
M. Wt: 328.4 g/mol
InChI Key: DBMLNQRNISFNOZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a chemical compound based on the quinazolin-4(3H)-one scaffold, a structure recognized for its significant and wide-ranging biological properties in scientific research. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. The quinazolin-4(3H)-one core is a privileged structure in medicinal chemistry. Literature indicates that this class of compounds demonstrates a notable ability to interact with the central nervous system (CNS). Specifically, some 3-substituted quinazolin-4(3H)-one derivatives have been shown to possess significant anticonvulsant activity in models such as the Maximal Electroshock (MES) induced seizures test . The anticonvulsant activity in these analogues is attributed to their ability to bind to the non-competitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are a key target in neuropharmacological research . The structural features of this compound—a 2-methyl group and a 3-(4-phenoxyphenyl) substitution—suggest it may share this research potential, making it a candidate for investigations in neuroscience and psychopharmacology. Beyond CNS activity, the quinazolinone scaffold is reported to exhibit other bioactivities relevant to drug discovery, including antitumor, anti-inflammatory, and antibacterial properties . Researchers can utilize this compound as a standard or as a building block for the synthesis of novel derivatives to explore structure-activity relationships, or to investigate its specific mechanism of action and potential research applications in various biological assays.

Properties

CAS No.

88538-91-4

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-3-(4-phenoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C21H16N2O2/c1-15-22-20-10-6-5-9-19(20)21(24)23(15)16-11-13-18(14-12-16)25-17-7-3-2-4-8-17/h2-14H,1H3

InChI Key

DBMLNQRNISFNOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one features a quinazolinone core substituted with a phenoxy group. Synthesis typically involves the reaction of 2-amino compounds with appropriate acylating agents. For instance, one study synthesized various quinazolinone derivatives through a multi-step process involving hydrazine hydrate and acetic anhydride, leading to compounds with significant biological activity .

Antibacterial Activity

Research has demonstrated that quinazolinones exhibit notable antibacterial properties. In one study, several derivatives were evaluated for their antibacterial activity against various bacterial strains. The findings indicated that compounds with specific substitutions on the quinazolinone ring exhibited enhanced activity compared to others. For example, the synthesized derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-oneE. coli15
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-oneS. aureus18

Antioxidant Properties

The antioxidant capabilities of quinazolinones have been assessed using various assays such as DPPH and ABTS. A study highlighted that the presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds. Specifically, the compound's structure influences its ability to scavenge free radicals effectively .

Table 2: Antioxidant Activity Evaluation

Compound NameAssay TypeEC50 (µM)
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-oneDPPH25.0
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-oneABTS15.0

Anticancer Activity

Quinazolinones are recognized for their anticancer properties, particularly as inhibitors of tyrosine kinases involved in cancer progression. In vitro studies have shown that 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). The IC50 values for these cell lines indicate moderate potency, suggesting potential as a lead compound in anticancer drug development .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-712
A54910
PC38

Case Studies and Research Findings

  • Analgesic Activity : A study evaluated the analgesic effects of quinazolinone derivatives in vivo using an acetic acid-induced writhing model in mice. The results indicated that certain derivatives exhibited significant analgesic activity, suggesting potential applications in pain management .
  • Histaminic Activity : Another investigation focused on antihistaminic properties, revealing that specific derivatives provided substantial protection against histamine-induced bronchospasm in guinea pigs, with reduced sedation compared to traditional antihistamines .

Comparison with Similar Compounds

Analgesic and Anti-inflammatory Activity

The 2-methyl group at position 2 is a common feature in many bioactive quinazolinones. For example:

  • Compound 5e : 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one demonstrated superior analgesic and anti-inflammatory activity in rodent models compared to the target compound, likely due to the electron-withdrawing trifluoromethyl group and isoxazole ring enhancing receptor interactions .
  • Compound 6e/6f: 2-Methyl-3-(4-(5-morpholino/piperidinyl-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one showed NMDA receptor inhibition surpassing Phenytoin, attributed to the oxadiazole moiety’s ability to modulate ion channel activity .

Antimicrobial and Antiviral Activity

  • 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one : Exhibited antiviral activity against Tobacco Mosaic Virus (TMV) with an EC50 of 100.80 mg/mL, likely due to hydrogen bonding from the hydroxyl group .
  • 2-Methyl-3-(substituteddiazenyl)quinazolin-4(3H)-one : Derivatives with diazenyl groups showed moderate antibacterial activity, but less than ampicillin .

Key Insight: The phenoxyphenyl group’s lack of polar substituents may limit the target compound’s antimicrobial efficacy compared to hydroxyl- or diazenyl-containing analogues.

Receptor Binding and Modulation

  • Methaqualone (MTQ) : 2-Methyl-3-(o-tolyl)quinazolin-4(3H)-one acts as a GABAAR positive allosteric modulator (PAM). Substituents like o-tolyl enhance steric interactions with receptor pockets .
  • Cl-PPQ : 3-(2-Chlorophenyl)-2-phenylquinazolin-4(3H)-one showed enhanced GABAAR binding due to chlorine’s electron-withdrawing effects .

Key Insight: The 4-phenoxyphenyl group’s bulkiness and electron-rich nature may hinder optimal binding to GABAAR compared to smaller, halogenated aryl groups.

Anti-inflammatory and Cytotoxic Activity

  • Compound 6g: 2-Methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-7-nitroquinazolin-4(3H)-one demonstrated potent anti-inflammatory activity via NO modulation. The nitro group enhances electron-deficient character, improving target engagement .
  • Compound A1 : 2-Methyl-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one showed cytotoxicity linked to the thiazole ring’s ability to intercalate DNA .

Key Insight: The target compound’s phenoxyphenyl group may lack the electronic or structural features (e.g., nitro, thiazole) required for high anti-inflammatory or cytotoxic activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one derivatives?

  • Methodological Answer : Quinazolin-4(3H)-one derivatives are typically synthesized via cyclization of anthranilic acid derivatives with substituted benzaldehydes or via microwave-assisted reactions. For example, conventional methods involve refluxing anthranilic acid with acetic anhydride to form intermediates, followed by substitution with phenoxy groups. Microwave-assisted synthesis significantly reduces reaction times (e.g., from hours to minutes) and improves yields (up to 85%) by enhancing reaction efficiency . Green chemistry approaches, such as using deep eutectic solvents or catalyst-free conditions, are also emerging to reduce environmental impact .

Q. How can spectroscopic techniques validate the structural integrity of quinazolin-4(3H)-one derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For instance, the methyl group at position 2 and phenoxyphenyl substitution at position 3 can be confirmed via characteristic splitting patterns in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) provides molecular ion peaks to verify molecular weight, while FT-IR identifies functional groups like C=O stretching (~1680 cm⁻¹) in the quinazolinone core .

Advanced Research Questions

Q. How do structural modifications influence the anti-inflammatory activity of quinazolin-4(3H)-one derivatives?

  • Methodological Answer : Substituents on the quinazolinone core and phenyl rings significantly modulate bioactivity. For example:

  • Electron-withdrawing groups (e.g., nitro, bromo) at position 7 enhance anti-inflammatory activity by improving binding to NF-κB, as shown in carrageenan-induced edema models (e.g., compound 6g reduced inflammation by 72% vs. control) .
  • Hydrophobic substituents (e.g., naphthyl) increase membrane permeability, improving pharmacokinetic profiles .
    Structure-Activity Relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or VEGFR-2 .

Q. What strategies resolve contradictions in biological activity data across quinazolin-4(3H)-one derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent positioning. To address this:

  • Standardized Assays : Use consistent models (e.g., RAW264.7 cells for anti-inflammatory activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) clarifies substituent conformations that may affect target binding.
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for antimicrobial activity) to identify trends masked by experimental noise .

Q. How do molecular docking studies elucidate the mechanism of action of quinazolin-4(3H)-one derivatives?

  • Methodological Answer : Docking simulations (e.g., using Schrödinger Suite or MOE) predict binding modes to targets like Pim-1 kinase or GABA receptors. For example:

  • Hydrogen Bonding : The quinazolinone carbonyl interacts with key residues (e.g., Lys67 in Pim-1), stabilizing inhibitor-enzyme complexes .
  • Allosteric Modulation : Derivatives like PPTQ (2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one) act as positive allosteric modulators at GABAₐ receptors by occupying non-conserved binding pockets, enhancing receptor subtype selectivity .

Q. What are the challenges in optimizing quinazolin-4(3H)-one derivatives for dual pharmacological activities (e.g., anticancer and anti-inflammatory)?

  • Methodological Answer : Balancing dual activity requires:

  • Scaffold Hybridization : Merging pharmacophores (e.g., quinolone and quinazolinone moieties) to target multiple pathways. Compound 6d (6,7-dimethoxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one) showed dual cytotoxicity (IC₅₀ = 8.2 µM against HeLa) and anti-inflammatory activity .
  • ADMET Profiling : Assess solubility (via LogP calculations) and metabolic stability (e.g., CYP450 inhibition assays) to avoid off-target effects .

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